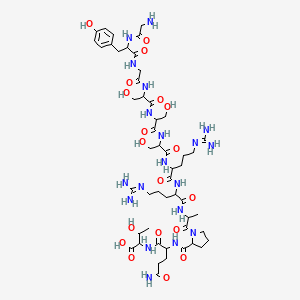

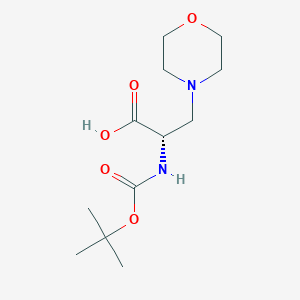

![molecular formula C21H22N4O6S B12290793 N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B12290793.png)

N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le N-méthyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)méthyl]-1H-indol-3-yl]éthyl]benzènesulfonamide est un composé organique complexe qui présente une combinaison de motifs indole, oxazolidinone et benzènesulfonamide

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-méthyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)méthyl]-1H-indol-3-yl]éthyl]benzènesulfonamide implique généralement plusieurs étapes :

Formation du motif indole : Le cycle indole peut être synthétisé en utilisant la synthèse de l'indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en présence d'un catalyseur acide.

Formation de l'oxazolidinone : Le cycle oxazolidinone peut être formé par cyclisation d'aminoalcools avec des composés carbonylés en conditions acides ou basiques.

Formation de la sulfonamide : Le groupe benzènesulfonamide est introduit en faisant réagir l'amine appropriée avec le chlorure de benzènesulfonyle en présence d'une base telle que la pyridine.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant le coût et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.

Analyse Des Réactions Chimiques

Types de réactions

Le N-méthyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)méthyl]-1H-indol-3-yl]éthyl]benzènesulfonamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs comme l'hydrogène gazeux avec un catalyseur au palladium ou l'hydrure de lithium et d'aluminium.

Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile, où l'azote de la sulfonamide peut être remplacé par d'autres nucléophiles dans des conditions appropriées.

Cyclisation : Le cycle oxazolidinone peut subir des réactions d'ouverture de cycle en conditions acides ou basiques, conduisant à la formation de différents produits cycliques ou acycliques.

Réactifs et conditions courants

Oxydation : Hydrogène gazeux avec un catalyseur au palladium, hydrure de lithium et d'aluminium.

Substitution : Nucléophiles tels que les amines, les alcools ou les thiols.

Cyclisation : Conditions acides ou basiques, souvent en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

Principaux produits formés

Réduction du groupe nitro : Formation de l'amine correspondante.

Substitution nucléophile : Formation de sulfonamides substituées.

Ouverture de cycle de l'oxazolidinone : Formation de divers dérivés cycliques ou acycliques.

Applications de la recherche scientifique

Le N-méthyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)méthyl]-1H-indol-3-yl]éthyl]benzènesulfonamide a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Ce composé peut être utilisé comme échafaudage pour le développement de nouveaux médicaments, en particulier ceux ciblant le cancer, les infections microbiennes et les troubles neurologiques.

Études biologiques : Il peut être utilisé pour étudier les interactions des dérivés de l'indole avec des cibles biologiques, telles que les enzymes et les récepteurs.

Biologie chimique : Le composé peut servir de sonde pour étudier les voies cellulaires et les mécanismes impliquant des groupes sulfonamide et oxazolidinone.

Applications industrielles : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que des polymères ou des catalyseurs.

Mécanisme d'action

Le mécanisme d'action du N-méthyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)méthyl]-1H-indol-3-yl]éthyl]benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques :

Cibles moléculaires : Le composé peut cibler les enzymes, les récepteurs ou d'autres protéines impliquées dans les processus cellulaires.

Voies impliquées : Il peut moduler les voies de signalisation, telles que celles impliquant les kinases ou les facteurs de transcription, conduisant à des changements dans le comportement cellulaire.

Applications De Recherche Scientifique

N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, microbial infections, and neurological disorders.

Biological Studies: It can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.

Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms involving sulfonamide and oxazolidinone groups.

Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mécanisme D'action

The mechanism of action of N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

Pathways Involved: It may modulate signaling pathways, such as those involving kinases or transcription factors, leading to changes in cellular behavior.

Comparaison Avec Des Composés Similaires

Composés similaires

N-méthyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)méthyl]-1H-indol-3-yl]éthyl]benzènesulfonamide : peut être comparé à d'autres dérivés de l'indole, des oxazolidinones et des sulfonamides.

Unicité

Unicité structurale : La combinaison de motifs indole, oxazolidinone et benzènesulfonamide en une seule molécule est unique et confère des propriétés chimiques et biologiques distinctes.

Unicité fonctionnelle :

Propriétés

Formule moléculaire |

C21H22N4O6S |

|---|---|

Poids moléculaire |

458.5 g/mol |

Nom IUPAC |

N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide |

InChI |

InChI=1S/C21H22N4O6S/c1-24(32(29,30)18-5-3-17(4-6-18)25(27)28)9-8-15-12-22-20-7-2-14(11-19(15)20)10-16-13-31-21(26)23-16/h2-7,11-12,16,22H,8-10,13H2,1H3,(H,23,26) |

Clé InChI |

WUEQSRCFTOJRJR-UHFFFAOYSA-N |

SMILES canonique |

CN(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

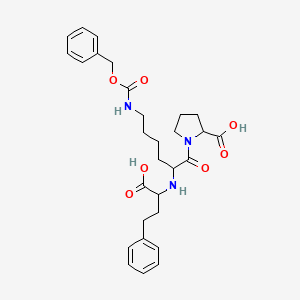

![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)

![2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)

![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)

![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)

![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)

![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)